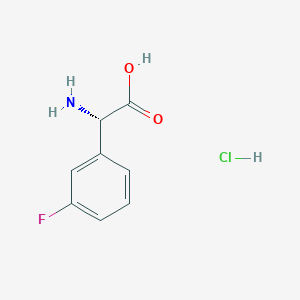

(S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride

Description

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS: 1137474-81-7) is a fluorinated amino acid derivative with the molecular formula C₈H₈NO₂F·HCl and a molecular weight of 205.61 g/mol . It features a chiral center at the α-carbon, conferring stereospecificity critical for interactions in biological systems. The 3-fluorophenyl substituent enhances lipophilicity and influences electronic properties, making it a valuable intermediate in pharmaceutical synthesis. This compound is utilized in drug development, particularly as a building block for protease inhibitors and enzyme-targeted therapies due to its ability to mimic natural amino acids while introducing fluorine-driven modulation of binding affinity .

Properties

Molecular Formula |

C8H9ClFNO2 |

|---|---|

Molecular Weight |

205.61 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |

InChI Key |

OQGGWZGRLMAZBS-FJXQXJEOSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

The synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride generally follows a multi-step process starting from 3-fluorophenylacetic acid or related precursors:

| Step Number | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Activation/Amidation | Conversion of 3-fluorophenylacetic acid to an amide intermediate | Thionyl chloride (SOCl₂), ammonia |

| 2 | Reduction | Reduction of the amide to the corresponding amine | Lithium aluminum hydride (LiAlH₄) |

| 3 | Resolution | Separation of racemic amine into (S)-enantiomer using chiral resolution techniques | Chiral resolving agents, chromatography |

| 4 | Salt Formation | Conversion of free amine to hydrochloride salt for enhanced solubility and stability | Hydrogen chloride (HCl) in organic solvent |

This route ensures the introduction of the amino group at the α-carbon with stereochemical control and yields the hydrochloride salt form for practical applications.

Detailed Reaction Conditions and Mechanisms

Step 1: Amidation

- The carboxylic acid group of 3-fluorophenylacetic acid is first converted into an acid chloride using thionyl chloride.

- Subsequent reaction with ammonia yields the corresponding amide intermediate.

- This step activates the acid functionality for reduction while maintaining the aromatic fluorine substituent intact.

Step 2: Reduction

- The amide is reduced to the primary amine using lithium aluminum hydride, a strong hydride donor.

- This step requires anhydrous conditions and careful quenching due to the reagent's reactivity.

- The reduction preserves the stereochemistry at the α-carbon if starting from a chiral precursor or racemate.

Step 3: Chiral Resolution

- Because the reduction step often yields a racemic mixture, chiral resolution is employed to isolate the (S)-enantiomer.

- Techniques include crystallization with chiral acids or chromatographic separation using chiral stationary phases.

- Industrial processes may use continuous flow methods and optimized chiral resolving agents to improve yield and purity.

Step 4: Hydrochloride Salt Formation

- The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving aqueous solubility and stability for storage and use in biological assays.

Alternative and Industrial Synthesis Approaches

- Industrial-scale synthesis often adapts the above method with process intensification strategies such as continuous flow reactors and optimized solvent systems to maximize yield and minimize impurities.

- Friedel-Crafts acylation of fluorobenzenes followed by hydrolysis has been reported as a preparatory step for fluorophenylacetic acid derivatives, employing catalysts like aluminum trichloride and bases such as sodium hydroxide or potassium hydroxide for hydrolysis.

- This method is advantageous for electron-withdrawing substituted phenyl rings and uses cost-effective raw materials, enhancing economic viability at scale.

Reaction Types and Reagents Summary

| Reaction Type | Common Reagents/Conditions | Notes on Products and Selectivity |

|---|---|---|

| Amidation | Thionyl chloride, ammonia | Converts acid to amide intermediate |

| Reduction | Lithium aluminum hydride (LiAlH₄), NaBH₄ | Reduces amide to amine; LiAlH₄ preferred for complete reduction |

| Chiral Resolution | Chiral acids, chromatography | Isolates (S)-enantiomer from racemate |

| Salt Formation | Hydrogen chloride (HCl) | Forms hydrochloride salt for improved solubility |

| Friedel-Crafts Acylation | AlCl₃, di-chloroacetyl chloride | Used in alternative synthesis routes for fluorophenylacetic acids |

| Hydrolysis | NaOH or KOH | Converts acylated intermediates to acids |

Research Findings and Optimization Data

- Yield and Purity: Industrial methods report yields up to 84% for fluorophenylacetic acid intermediates with purity >98% using Friedel-Crafts acylation and hydrolysis.

- Stereochemical Control: The (S)-configuration is critical for biological activity; resolution techniques are optimized to achieve >99% enantiomeric excess.

- Scalability: Continuous flow synthesis and industrial chiral resolution agents improve throughput and reduce cost, making large-scale production feasible.

- Functional Group Stability: The fluorine substituent remains stable under reduction and amidation conditions, allowing selective transformations on the α-carbon without affecting the aromatic ring.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Acid Activation | Thionyl chloride, ammonia | Convert acid to amide | Amide intermediate |

| 2 | Reduction | Lithium aluminum hydride | Reduce amide to amine | Racemic amine |

| 3 | Chiral Resolution | Chiral resolving agents | Separate (S)-enantiomer | Enantiomerically pure amine |

| 4 | Salt Formation | Hydrogen chloride (HCl) | Form hydrochloride salt | (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride |

Scientific Research Applications

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The fluorine atom enhances its binding affinity and specificity to the target sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (S)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride with halogenated and cyclic analogs:

Key Observations:

- Halogen Effects : Chlorine substituents (e.g., 3-chloro, 3,4-dichloro) increase molecular weight and electronegativity compared to fluorine analogs. This may enhance binding to hydrophobic enzyme pockets but reduce solubility .

- Cyclic vs.

Enzymatic Inhibition and Docking Studies

Evidence from collagenase inhibition studies () highlights the impact of halogen positioning on binding:

- Dichlorobenzyl Analogs: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro isomer exhibit near-identical IC₅₀ values but differ in hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å) with collagenase residues (Gln215, Tyr201) .

- Gibbs Free Energy : Both analogs show comparable binding affinities (–6.4 to –6.5 kcal/mol), suggesting halogen position minimally impacts overall energy but fine-tunes interaction geometry .

Stereochemical Influence

The (S) -configuration in the 3-fluoro and 3-chloro derivatives ensures optimal spatial alignment with chiral enzyme pockets. For example, the 3-fluoro compound’s chiral center likely facilitates hydrogen bonding with proteases, a feature absent in racemic mixtures .

Biological Activity

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, commonly referred to as (S)-3-fluoro-phenylalanine, is an amino acid derivative that exhibits various biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its biological significance.

- Molecular Formula : C8H10ClFNO2

- Molecular Weight : 201.62 g/mol

- IUPAC Name : (S)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride acts primarily through its interaction with neurotransmitter systems and receptors. Its structural similarity to the natural amino acid phenylalanine allows it to influence various biochemical pathways:

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter levels, particularly in the dopaminergic and serotonergic systems. It may enhance the release of these neurotransmitters or modulate receptor sensitivity.

-

Receptor Interactions : Research indicates that (S)-2-amino-2-(3-fluorophenyl)acetic acid can bind to specific receptors, such as:

- 5-HT Receptors : Involved in mood regulation and anxiety.

- Adrenergic Receptors : Affect cardiovascular function and response to stress.

Antidepressant Effects

Several studies have indicated that (S)-2-amino-2-(3-fluorophenyl)acetic acid exhibits antidepressant-like effects in animal models. These effects are attributed to its ability to increase serotonin levels in the brain, thereby enhancing mood and reducing anxiety symptoms.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

-

Case Study on Depression Models :

- A study conducted on rodents showed that administration of (S)-2-amino-2-(3-fluorophenyl)acetic acid significantly reduced depressive behaviors in forced swim tests compared to control groups. The mechanism was linked to increased serotonin and norepinephrine levels in the brain.

-

Antimicrobial Efficacy :

- In vitro experiments revealed that (S)-2-amino-2-(3-fluorophenyl)acetic acid exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis

To understand the uniqueness of (S)-2-amino-2-(3-fluorophenyl)acetic acid, it is essential to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (S)-Phenylalanine | High | Neurotransmitter precursor |

| (R)-Fluorophenylalanine | Moderate | Similar receptor interactions |

| 3-Fluoro-DL-alanine | Low | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.